![molecular formula C20H23N3O3 B5484147 N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5484147.png)
N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide
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Overview
Description
N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide, also known as MPAC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer growth. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and improve glucose tolerance in animal models. N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide in lab experiments is that it has been shown to have a relatively low toxicity profile. However, one limitation is that more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for research on N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide. One direction is to further investigate its potential use as an anti-inflammatory, anti-cancer, and anti-diabetic agent. Another direction is to investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis method for N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide involves the reaction of 4-methoxybenzoyl chloride with 1-piperazinecarboxamide, followed by the reaction of the resulting compound with 4-aminobenzoyl chloride. The final product is obtained through the reaction of the resulting compound with acetic anhydride.
Scientific Research Applications
N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been the subject of scientific research due to its potential therapeutic properties. It has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-diabetic agent. N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-15(24)21-19-6-4-3-5-18(19)20(25)23-13-11-22(12-14-23)16-7-9-17(26-2)10-8-16/h3-10H,11-14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMTYQZBGSNWTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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